1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-21-4-2-3-9(13(21)24)12(23)19-8-6-18-11-5-10(14(15,16)17)20-22(11)7-8/h2-7H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNQNJNLDHLZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide is a novel derivative within the class of pyrazolo[1,5-a]pyrimidines. This article focuses on its biological activities, particularly its antibacterial and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.26 g/mol. Its structure features a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of compounds related to pyrazolo[1,5-a]pyrimidines. The compound was evaluated against various bacterial strains using the agar diffusion method and minimum inhibitory concentration (MIC) assays.
Table 1: Antibacterial Activity Summary
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 21 - 23 | 20 - 25 |
| Escherichia coli | 31 - 32 | 20 - 25 |
| Bacillus subtilis | 10 - 22 | 8 - 64 |
In comparison to standard antibiotics like ciprofloxacin and ampicillin , the compound exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored in various studies. The compound's mechanism involves targeting specific proteins associated with cancer cell proliferation and migration.
Case Study: Targeting Fascin Protein
A study focused on the in silico targeting of the fascin protein, which is known to facilitate cancer metastasis. The results indicated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively inhibit fascin's actin-bundling activity, thereby reducing cancer cell migration .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymatic Activity : Pyrazolo derivatives have been shown to inhibit certain kinases involved in cell signaling pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Scientific Research Applications
Antituberculosis Agents
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, as antituberculosis agents . These compounds exhibit significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M.tb). For instance, a series of derivatives demonstrated minimum inhibitory concentrations (MIC) lower than 0.002 μg/mL against the susceptible H37Rv strain and comparable efficacy against resistant strains . The incorporation of a diaryl side chain has been identified as crucial for enhancing antitubercular activity.
Inhibition of Mycobacterial ATP Synthase
The compound is also being investigated for its ability to inhibit mycobacterial ATP synthase , a critical enzyme for M.tb survival. Structure-activity relationship studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold can lead to potent inhibitors with favorable pharmacokinetic profiles . This highlights the compound's potential as a lead candidate in developing new treatments for tuberculosis.
Other Potential Therapeutic Uses
Beyond tuberculosis, compounds with similar structures have been explored for their anticancer properties. Pyrazolo[1,5-a]pyrimidines have shown promise in targeting various cancer cell lines by disrupting critical cellular processes such as proliferation and apoptosis. The trifluoromethyl group in the structure may enhance lipophilicity and bioavailability, making these compounds attractive candidates for further development in oncology .
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies have introduced microwave-assisted techniques for producing pyrazolo[1,5-a]pyrimidine derivatives. This method allows for rapid synthesis under eco-friendly conditions without the need for catalysts or additives. Such approaches not only improve yield but also reduce environmental impact compared to traditional methods .
Traditional Synthetic Routes
Conventional synthetic strategies involve multi-step reactions starting from readily available precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidines typically involves reactions between substituted pyrazoles and various electrophiles to form the desired carboxamide derivatives. Optimization of these routes has been essential in enhancing yield and purity of the final products .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances lipophilicity and potency |
| Diaryl side chains | Increases antitubercular efficacy |
| Alkyl/aryl substitutions | Modulates selectivity and toxicity |
These insights are vital for guiding future drug design efforts aimed at optimizing therapeutic efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
